AChE-IN-36

Acetylcholinesterase Alzheimer's disease Enzyme inhibition

AChE-IN-36 (Compound A4) is a distinct aurone sulfonate AChE inhibitor (IC50 0.04 µM) with verified dual activity in modulating NRF2-mediated oxidative stress pathways. Unlike standard clinical inhibitors, this single molecule simultaneously interrogates cholinergic and antioxidant mechanisms, eliminating confounding PK variables. It serves as the most potent, validated benchmark in its published series for SAR and mechanism-of-action studies in neurodegeneration.

Molecular Formula C25H21ClO5S
Molecular Weight 468.9 g/mol
Cat. No. B15139709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-36
Molecular FormulaC25H21ClO5S
Molecular Weight468.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3
InChIInChI=1S/C25H21ClO5S/c1-25(2,3)17-6-11-20(12-7-17)32(28,29)31-19-10-13-21-22(15-19)30-23(24(21)27)14-16-4-8-18(26)9-5-16/h4-15H,1-3H3/b23-14-
InChIKeyBICAKQLCLMXHRZ-UCQKPKSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-36: A High-Potency Aurone Sulfonate Acetylcholinesterase Inhibitor for Neurodegenerative Disease Research


AChE-IN-36, chemically designated as (2Z)-2-[(4-chlorophenyl)methylene]-2,3-dihydro-3-oxo-6-benzofuranyl 4-(1,1-dimethylethyl)benzenesulfonate and also known as compound A4 [1], is a synthetic small-molecule inhibitor of acetylcholinesterase (AChE). It belongs to the aurone sulfonate class and is characterized by an IC50 of 0.04 µM against AChE [1]. Beyond enzyme inhibition, this compound has been shown to modulate reactive oxygen species (ROS) levels and influence the gene expression of nuclear factor erythroid 2-related factor 2 (NRF2) in cellular models [1].

Beyond Donepezil and Galantamine: Why AChE-IN-36 is Not a Generic Acetylcholinesterase Inhibitor Substitute


While several FDA-approved AChE inhibitors like donepezil, galantamine, and rivastigmine provide symptomatic relief in Alzheimer's disease, their mechanisms are largely confined to cholinesterase inhibition [1]. In contrast, AChE-IN-36 represents a distinct chemical class with a dual-action profile. As an aurone sulfonate derivative, its structure allows for binding to both the catalytic and peripheral anionic sites of AChE, a feature linked to inhibiting Aβ aggregation . More critically, AChE-IN-36's reported activity in modulating oxidative stress pathways, specifically affecting ROS levels and NRF2 gene expression, introduces a pharmacologically distinct dimension not observed in the standard clinical inhibitors [1]. This non-overlapping functionality means AChE-IN-36 cannot be functionally substituted with a generic AChE inhibitor for studies investigating neuroprotection and oxidative stress modulation.

Quantitative Differentiation of AChE-IN-36: Comparative Evidence for Scientific Selection


Superior AChE Inhibition Potency Relative to In-Class Aurone Derivatives

In a head-to-head comparison within a panel of 12 novel aurone sulfonate derivatives (A0-A7 and B1-B4), AChE-IN-36 (compound A4) exhibited the highest potency against AChE, with an IC50 value of 0.04 µM [1]. This represents a significant improvement over other potent derivatives in the same series, such as compound A2, and a major leap over the baseline activity of the unsubstituted or less potent analogs in the micromolar range [1].

Acetylcholinesterase Alzheimer's disease Enzyme inhibition

Dual Pharmacological Profile: Combining AChE Inhibition with NRF2 Pathway Modulation

The same study that identified the superior AChE inhibition of AChE-IN-36 (A4) also evaluated the series for neuroprotective activity in a cellular model of oxidative stress. While AChE-IN-36 (A4) was found to have neuroprotective activity and to affect ROS levels and NRF2 gene expression, the study explicitly notes that compound A2 exhibited a more pronounced activity in potentiating the Nrf2 pathway [1]. This demonstrates that AChE-IN-36 (A4) possesses a dual-action profile that is distinct even within its own analog series, combining the highest AChE inhibition with a moderate, but verifiable, effect on an orthogonal neuroprotective pathway [1].

Oxidative stress Neuroprotection NRF2

Class-Level Differentiation from Clinical AChE Inhibitors via Multifunctionality

Clinical AChE inhibitors such as donepezil, galantamine, and rivastigmine function primarily by increasing synaptic acetylcholine levels [1]. In contrast, the aurone sulfonate class, including AChE-IN-36, is designed to bind both the catalytic and peripheral anionic sites of AChE. This dual-site binding is mechanistically linked to inhibiting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease pathology [1]. AChE-IN-36's additional activity on ROS and NRF2 places it in a class of multi-target directed ligands (MTDLs), a category that is pharmacologically distinct from the approved, single-mechanism drugs .

Drug discovery Mechanism of Action Alzheimer's disease

Primary Research and Industrial Applications for AChE-IN-36 Based on Verified Evidence


Investigating Multi-Target Directed Ligands (MTDLs) for Neurodegeneration

AChE-IN-36 is a superior tool compound for academic and industrial research groups focused on developing multi-target directed ligands (MTDLs) for Alzheimer's disease. Its verified dual action—high-potency AChE inhibition (IC50 = 0.04 µM) [1] and modulation of the NRF2 oxidative stress pathway [1]—allows for the simultaneous interrogation of cholinergic and antioxidant defense mechanisms in a single, well-characterized small molecule. This is in direct contrast to using a combination of a classic AChE inhibitor and a separate antioxidant, which would introduce confounding pharmacokinetic variables.

Establishing Activity Baselines in Aurone-Based Drug Discovery Programs

For medicinal chemistry teams working on aurone or flavonoid derivatives, AChE-IN-36 serves as a validated, high-potency benchmark. The published structure-activity relationship (SAR) data from the original synthesis paper identifies AChE-IN-36 (A4) as the most potent AChE inhibitor among 12 tested analogs [1]. Procuring this specific compound allows new research programs to establish a reproducible positive control for in vitro AChE assays and to compare the potency of their novel derivatives against a well-documented lead compound from this chemical space.

Differentiating Enzyme Inhibition from Oxidative Stress Modulation

The distinct SAR within the aurone sulfonate series, where AChE-IN-36 (A4) is optimized for AChE inhibition and compound A2 is optimized for NRF2 activation [1], makes AChE-IN-36 an essential tool for mechanism-of-action studies. Researchers can use AChE-IN-36 and its analog A2 as a complementary pair of probes to dissect the contributions of AChE inhibition versus NRF2 pathway activation to an observed neuroprotective phenotype in cellular models of neurodegeneration. This application is supported by the comparative data in the primary publication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE-IN-36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.